

A Comparative Guide to the NMR Analysis of Allyltriphenylphosphonium Chloride

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Compound of Interest

Compound Name: *Allyltriphenylphosphonium chloride*

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For researchers, scientists, and professionals in drug development, precise analytical characterization of reagents is paramount. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) analysis of **allyltriphenylphosphonium chloride** with structurally related phosphonium salts, supported by experimental data and protocols.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for **allyltriphenylphosphonium chloride** and two common alternatives: **benzyltriphenylphosphonium chloride** and **vinyltriphenylphosphonium bromide**. All data presented were recorded in deuterated chloroform (CDCl_3).

Table 1: ¹H NMR Data Comparison

Compound	Functional Group Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Phenyl Protons (δ , ppm)
Allyltriphenylphosphonium chloride	-CH ₂ -P	4.74	dd	J(H,H) = 7.2, J(P,H) = 15.6	7.61-7.79 (m)
=CH-		5.61-5.64	m	-	
=CH ₂		5.30	dd	J(H,H)cis = 10.0, J(P,H) = 4.4	
				J(H,H)trans = 16.8, J(P,H) = 5.2	
Benzyltriphenylphosphonium chloride	-CH ₂ -P	5.53	d	J(P,H) = 14.0	7.6-7.9 (m)
Vinyltriphenylphosphonium bromide	=CH-P	7.0-7.3	m	-	7.7-8.0 (m)
=CH ₂		6.0-6.3	m	-	

Table 2: ^{13}C NMR Data Comparison

Compound	Functional Group Carbons	Chemical Shift (δ , ppm)	P-C Coupling (J, Hz)	Phenyl Carbons (δ , ppm)	P-C Coupling (J, Hz)
Allyltriphenylphosphonium chloride	-CH ₂ -P	28.9	d, J = 49.8	118.4 (Cipso)	d, J = 85.2
=CH-	126.3	d, J = 3.0	130.4 (Cpara)	d, J = 2.8	
=CH ₂	123.3	d, J = 9.9	134.0 (Cortho)	d, J = 9.6	
135.1 (Cmeta)	d, J = 3.0				
Benzyltriphenylphosphonium chloride	-CH ₂ -P	30.2	d, J = 47.0	117.4 (Cipso)	d, J = 85.0
127.0 (Cortho)	d, J = 8.0				
129.6 (Cmeta)	d, J = 12.0				
133.8 (Cpara)	d, J = 9.0				
Vinyltriphenylphosphonium bromide	=CH-P	118.5	d, J = 88.0	117.8 (Cipso)	d, J = 86.0
=CH ₂	137.4	d, J = 10.0	130.8 (Cpara)	d, J = 13.0	
134.2 (Cortho)	d, J = 10.0				
135.4 (Cmeta)	d, J = 3.0				

Identification of Common Impurities

During the synthesis and handling of **allyltriphenylphosphonium chloride**, two common impurities may be observed in the NMR spectrum: unreacted triphenylphosphine (TPP) and its oxidation product, triphenylphosphine oxide (TPPO).

Table 3: NMR Data of Potential Impurities in CDCl_3

Impurity	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	^{31}P Chemical Shift (δ , ppm)
Triphenylphosphine (TPP)	7.2-7.4 (m)	128.5 (d, $J=7$ Hz), 133.7 (d, $J=20$ Hz), 137.2 (d, $J=12$ Hz)	~ -5
Triphenylphosphine Oxide (TPPO)	7.4-7.8 (m)	128.6 (d, $J=13$ Hz), 131.9 (d, $J=3$ Hz), 132.1 (d, $J=10$ Hz), 133.3 (d, $J=104$ Hz)	~ 25-30

Experimental Protocols

Sample Preparation for NMR Analysis

A standard protocol for preparing samples for ^1H and ^{13}C NMR analysis is as follows:

- Weigh approximately 10-20 mg of the phosphonium salt for ^1H NMR or 50-100 mg for ^{13}C NMR into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Vortex the sample until the solid is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.
- If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

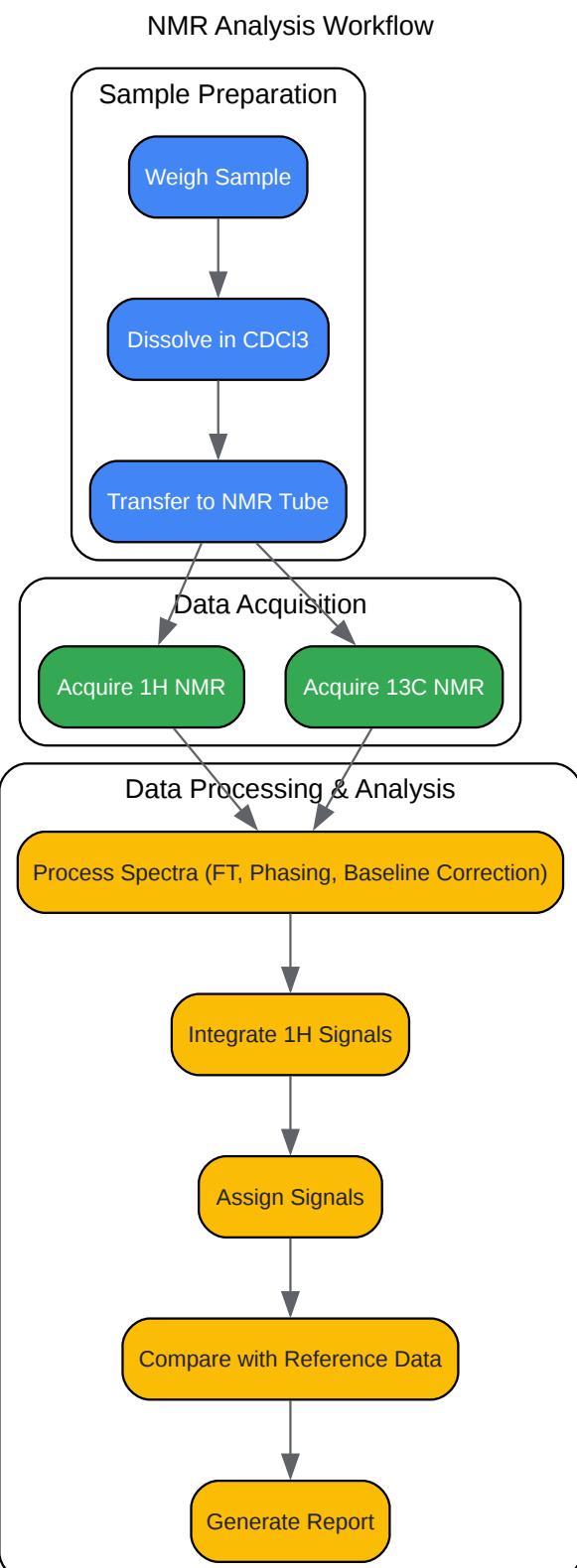
NMR Data Acquisition

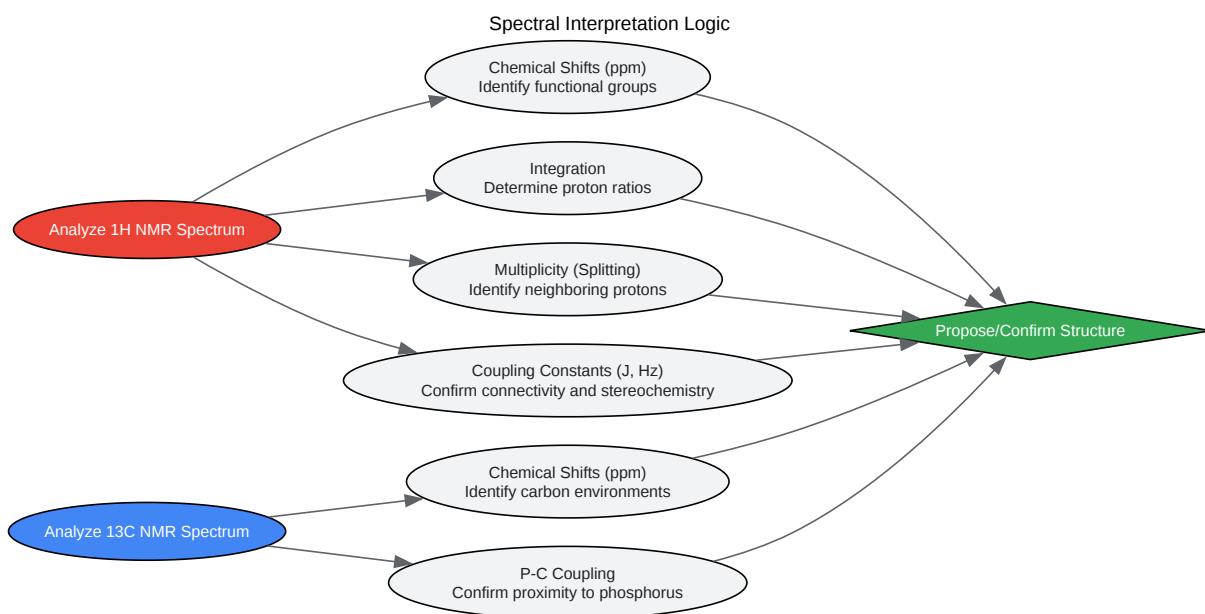
- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

- Temperature: Standard room temperature (approximately 298 K).
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on the sample concentration.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Relaxation delay: 2 seconds.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for NMR analysis and the logical process of spectral interpretation.



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